molecular formula C19H21NO4 B5041323 N-(4-butoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(4-butoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B5041323
M. Wt: 327.4 g/mol
InChI Key: XVVFHQQKCCWZKF-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound featuring the 1,4-benzodioxane scaffold, a privileged structure in medicinal chemistry known for its versatile interactions with biological targets. The 1,4-benzodioxane molecular architecture, in which a planar aromatic ring is fused with a non-planar six-membered 1,4-dioxa-alicycle, provides multiple decoration options that enhance its portfolio for derivatization and contribute to diverse bioactivities . This specific carboxamide derivative shares significant structural similarity with compounds investigated for various biological activities, including (2S)-N-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, which has been studied in complex with Trypanosoma cruzi spermidine synthase, a key enzyme in the polyamine-trypanothione pathway considered a promising target for treating Chagas disease . Researchers value the 1,4-benzodioxane core for its presence in numerous bioactive molecules and its application across multiple drug discovery approaches . The structural features of this compound make it a valuable intermediate for designing molecules targeting enzyme systems and protein receptors. The butoxyphenyl substitution pattern may influence the compound's physicochemical properties and binding characteristics, potentially enhancing bioavailability and target affinity. This product is intended solely for research purposes in laboratory settings and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and implement appropriate safety protocols when handling this compound.

Properties

IUPAC Name

N-(4-butoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-3-12-22-15-10-8-14(9-11-15)20-19(21)18-13-23-16-6-4-5-7-17(16)24-18/h4-11,18H,2-3,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVFHQQKCCWZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and interaction with biomolecules, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H19N1O4
  • SMILES : CCCCCOC(=O)C1COC2=CC=CC=C2O1
  • Molecular Weight : 299.33 g/mol

The compound features a benzodioxine structure, which is known for various biological activities, including anticancer properties.

Cytotoxicity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 10.46 ± 0.82 μM/mL against HeLa cells .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM/mL)
Compound AHeLa10.46 ± 0.82
Compound BMRC-517.4
Compound CA54915.0 ± 1.00

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes. Notably, it was found to inhibit α-glucosidase with significant potency, suggesting potential applications in managing diabetes .

Table 2: Enzyme Inhibition Data

CompoundEnzymeInhibition (%)IC50 (μM)
Compound Aα-glucosidase52.54 ± 0.0940.09 ± 0.49
Compound Bβ-glucuronidase45.00 ± 0.0530.00 ± 0.30

Interaction with Biomolecules

The interaction of this compound with DNA has been studied using competitive binding assays with ethidium bromide (EB). The results indicated that the compound can intercalate into DNA, displacing EB from the EB-DNA complex .

Table 3: Binding Affinity Data

CompoundKsv (M^-1)
Compound A3.1×1033.1\times 10^3
Compound B5.6×1035.6\times 10^3

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of benzodioxine derivatives, this compound was evaluated alongside other derivatives for its cytotoxic effects on HeLa cells. The study concluded that the compound exhibited promising anticancer activity comparable to established chemotherapeutics.

Case Study 2: Antidiabetic Potential

Another investigation assessed the antidiabetic potential of benzodioxine derivatives through their ability to inhibit α-glucosidase activity. The findings highlighted that this compound showed significant inhibition rates that could be beneficial in managing postprandial hyperglycemia.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-butoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide with structurally related benzodioxine-carboxamide derivatives, focusing on substituents, molecular properties, and reported activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Source/Application
This compound (Target) 4-butoxyphenyl C₁₉H₂₁NO₄ 327.38 Not reported (inferred potential: enzyme inhibition or antiviral activity based on analogs) Hypothetical (based on structural analogs)
N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (F0451-2187) 4-sulfamoylphenyl C₁₅H₁₄N₂O₅S 358.35 Zika virus MTase inhibition (IC₅₀ not specified) Antiviral candidate
N-(2-methyl-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (BG01405) 2-methyl-4-nitrophenyl C₁₆H₁₄N₂O₅ 314.29 Not reported Catalog compound (commercial availability)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 2-chloro-5-(trifluoromethyl)phenyl C₁₆H₁₁ClF₃NO₃ 381.71 Not reported Structural characterization
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide 2-[(4-fluorophenyl)sulfonylamino]benzamide C₂₁H₁₇FN₂O₅S 452.44 Not reported Synthetic intermediate (potential enzyme inhibitor)
2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-phenylacetamides Varied phenyl substituents (e.g., 4-chloro, 4-methyl) C₂₂H₂₀N₂O₅S 448.47 (example) α-glucosidase inhibition (IC₅₀: 81.12–86.31 μM) Anti-diabetic candidates
Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Thiazol-imine scaffold (non-benzodioxine) C₁₉H₁₉N₂OS·HBr 423.31 Angiotensin II receptor antagonism (comparable to valsartan) Antihypertensive candidate

Key Findings:

Structural Variations and Activity :

  • The 4-sulfamoylphenyl substituent in F0451-2187 enhances binding to viral MTase enzymes, likely through hydrogen bonding and electrostatic interactions .
  • Electron-withdrawing groups (e.g., nitro in BG01405) may reduce metabolic stability but improve target affinity in specific contexts .
  • Fluorine-containing analogs (e.g., ) often exhibit improved pharmacokinetic profiles due to increased lipophilicity and resistance to oxidative metabolism .

Biological Activity Trends :

  • Compounds with bulky aryl-sulfonamide groups (e.g., and ) show moderate enzyme inhibition, suggesting steric and electronic compatibility with α-glucosidase or viral MTase active sites .
  • The absence of polar groups in the target compound (4-butoxyphenyl) may limit water solubility but enhance blood-brain barrier penetration compared to sulfamoyl or nitro derivatives.

Pharmacological Potential: The anti-diabetic activity of ’s analogs (IC₅₀ ~80 μM) is weaker than the reference drug acarbose (IC₅₀ = 37 μM), indicating a need for further optimization . Angiotensin II receptor antagonists () highlight the broader therapeutic relevance of carboxamide-containing scaffolds beyond benzodioxine derivatives .

Q & A

Q. What are common synthetic routes for N-(4-butoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

The synthesis typically involves multi-step protocols:

  • Amide coupling : Reacting 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivatives with 4-butoxyaniline using coupling agents like EDC/HOBt or DCC.
  • Functional group introduction : The butoxyphenyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature) are adjusted to improve yield (65–85%) and purity (>95%) .

Q. How is the purity of the compound verified during synthesis?

Analytical techniques include:

  • Thin-layer chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization.
  • High-performance liquid chromatography (HPLC) : Quantifies purity with reverse-phase C18 columns and UV detection (λ = 254 nm).
  • Nuclear magnetic resonance (NMR) : Confirms structural integrity via 1^1H and 13^13C spectra, with emphasis on benzodioxine proton splitting patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for low yields in amide coupling steps?

Key strategies include:

  • Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP) improve coupling efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Real-time monitoring : Use inline FTIR or mass spectrometry to detect intermediates and adjust reaction kinetics .

Q. What analytical techniques are used to characterize molecular interactions of this compound?

  • X-ray crystallography : Resolves 3D structure, including dihedral angles between benzodioxine and butoxyphenyl moieties (e.g., 50–60° as seen in analogs) .
  • Surface plasmon resonance (SPR) : Measures binding affinity to protein targets (e.g., enzymes), with reported KdK_d values in µM ranges for similar carboxamides .
  • Molecular docking : Predicts binding poses in silico using software like AutoDock Vina, validated by mutagenesis studies .

Q. How does the 4-butoxyphenyl substituent influence biological activity compared to other substituents (e.g., iodophenyl or methoxyphenyl)?

Substituent effects are assessed via:

  • Lipophilicity : The butoxy group (logP ~3.5) enhances membrane permeability compared to polar iodo/methoxy groups.
  • Target engagement : Bulkier substituents like butoxy may sterically hinder binding to shallow enzyme pockets, reducing IC50_{50} values in kinase assays by 2–3-fold vs. smaller groups .

Q. How can researchers address contradictions in biological assay data (e.g., varying IC50_{50}50​ values across studies)?

Potential resolutions include:

  • Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays), or cell passage number.
  • Solubility testing : Use dynamic light scattering (DLS) to detect aggregation, which may falsely inflate IC50_{50} values.
  • Orthogonal assays : Validate results with complementary techniques (e.g., fluorescence polarization vs. radiometric assays) .

Q. What strategies improve the compound’s stability in aqueous buffers for long-term studies?

  • Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS.
  • Formulation : Use cyclodextrin encapsulation or lipid nanoparticles to reduce hydrolysis of the carboxamide group.
  • pH optimization : Maintain buffers at pH 6–7 to minimize benzodioxine ring opening .

Q. How can computational methods aid in identifying novel biological targets for this compound?

  • Pharmacophore modeling : Identify shared features with known inhibitors (e.g., hydrogen-bond acceptors in kinase ATP pockets).
  • Quantitative structure-activity relationship (QSAR) : Correlate substituent electronic parameters (Hammett σ) with activity cliffs.
  • Machine learning : Train models on ChEMBL bioactivity data to predict off-target interactions (e.g., GPCRs) .

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